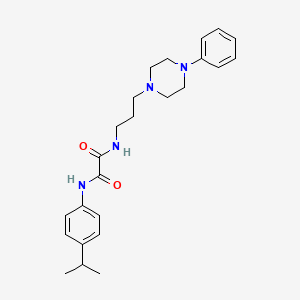
N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A novel synthetic approach for related oxalamide compounds involves acid-catalyzed rearrangements and one-pot synthesis strategies, demonstrating high yields and operational simplicity. This methodology might offer insights into synthesizing structurally related compounds (Mamedov et al., 2016).
Molecular Structure Analysis
Studies on compounds with phenylpiperazine and oxalate components have detailed molecular structure through X-ray diffraction, highlighting the significance of non-covalent interactions in stabilizing the crystal structure. This analysis could be relevant to understanding the structural configuration of similar compounds (Jemai et al., 2023).
Chemical Reactions and Properties
Research involving the synthesis and characterization of related compounds provides insight into the reactivity and functional group transformations, such as N-acylation and oxime formation. These reactions underline the chemical versatility and potential reactivity pathways that could apply to compounds with similar molecular frameworks (Manimekalai & Sivakumar, 2010).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and thermal behavior, have been explored for compounds with structural similarities. Characterization techniques like FTIR, NMR, and thermal analysis provide comprehensive data that can be valuable for deducing the physical characteristics of related chemical entities (Essid et al., 2020).
Applications De Recherche Scientifique
Synthesis and Structural Investigation
A novel synthetic pathway for di- and mono-oxalamides, which could potentially include N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method yields high-efficiency syntheses of anthranilic acid derivatives and oxalamides, indicating its applicability in preparing complex oxalamide structures like the subject compound for further pharmacological and material science applications (Mamedov et al., 2016).
Anticonvulsant Activity Exploration
Compounds structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been synthesized and evaluated for their potential as anticonvulsant agents. A study synthesized a library of new hybrid compounds, demonstrating broad spectra of anticonvulsant activity across preclinical seizure models. This suggests that the structural framework of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could be explored for developing new antiepileptic drugs (Kamiński et al., 2015).
Antimycobacterial Agents
Derivatives of 1,5-diphenylpyrrole, which share a phenylpiperazine moiety with N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been investigated for their antimycobacterial activity. These compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting that N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and its analogs could be potential candidates for tuberculosis treatment (Biava et al., 2008).
Antidepressant Potential
The structure of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is similar to compounds that have shown potential as new classes of antidepressants. Specifically, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, evaluated for serotonin reuptake inhibition and 5-HT1A receptor antagonism, indicate a dual pharmacological profile conducive to treating depression. This suggests the relevance of exploring the antidepressant potential of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (Martínez-Esparza et al., 2001).
Androgen Receptor Antagonist
N-arylpiperazine-1-carboxamide derivatives, structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists. These compounds exhibit potent AR antagonist activity and show promise in the treatment of prostate cancer, suggesting potential research applications of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in oncology (Kinoyama et al., 2005).
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBNAJWJXWNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
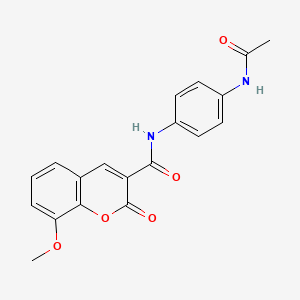
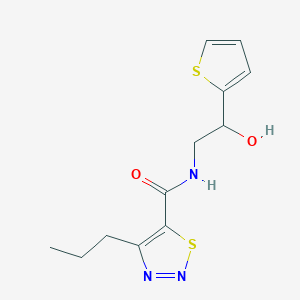
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
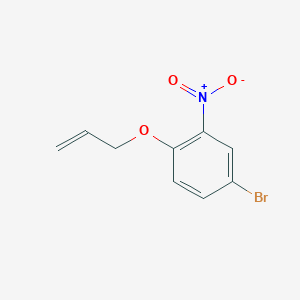
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

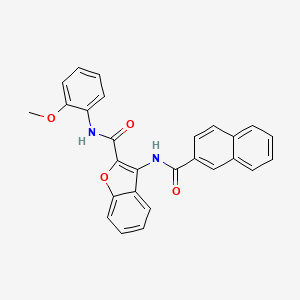
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)
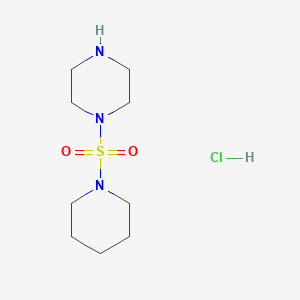
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)